(R)-3-Hydroxy-3-phenylpropanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-hydroxy-3-phenylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILDHWAXSORHRZ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73627-97-1 | |
| Record name | (3R)-3-hydroxy-3-phenylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Asymmetric Synthetic Methodologies for R 3 Hydroxy 3 Phenylpropanenitrile
Chemoenzymatic Synthesis Approaches
Chemoenzymatic strategies offer a sophisticated and efficient route to optically active β-hydroxy nitriles like (R)-3-Hydroxy-3-phenylpropanenitrile. These methods leverage the remarkable stereoselectivity of enzymes to overcome the challenges associated with traditional chemical synthesis, which often requires harsh conditions and may produce undesirable byproducts.
Biocatalytic Reduction of Prochiral Ketonitriles
A prominent and effective strategy for the asymmetric synthesis of this compound is the biocatalytic reduction of the prochiral precursor, 3-oxo-3-phenylpropanenitrile. This method employs enzymes, such as carbonyl reductases and alcohol dehydrogenases, or whole-cell microorganisms to stereoselectively reduce the ketone group, yielding the desired (R)-enantiomer with high optical purity.
The use of isolated carbonyl reductases, such as the recombinant carbonyl reductase from Candida magnoliae (CMCR), has proven to be a highly effective method for the asymmetric reduction of 3-oxo-3-phenylpropanenitrile. organic-chemistry.orgacs.org This approach successfully circumvents a common issue encountered with whole-cell biocatalysts, which can lead to the formation of α-ethylation byproducts. acs.org The reduction catalyzed by CMCR consistently produces this compound with excellent enantiomeric excess and high yields. organic-chemistry.org
The reaction is typically performed in a phosphate (B84403) buffer and utilizes NADPH as a cofactor, which is regenerated in situ using a glucose/glucose dehydrogenase system. organic-chemistry.org This enzymatic process demonstrates broad substrate tolerance, effectively reducing various substituted benzoylacetonitriles. organic-chemistry.org A significant advantage of this method is the complete elimination of the competing ethylation reaction, which is often observed when using whole-cell biocatalysts. acs.orgacs.org
| Substrate | Enzyme | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 3-Oxo-3-phenylpropanenitrile | Candida magnoliae Carbonyl Reductase (CMCR) | This compound | 85-92 | 97-99 |
This table summarizes the typical yields and enantiomeric excess achieved in the biocatalytic reduction of 3-oxo-3-phenylpropanenitrile using CMCR.
Alcohol dehydrogenases (ADHs) represent another class of enzymes successfully employed for the asymmetric reduction of β-ketonitriles to their corresponding chiral β-hydroxy nitriles. Engineered ADHs have been developed to exhibit high activity and stereoselectivity for a wide range of substrates, including bulky and poly-functionalized ketones. The reduction process catalyzed by ADHs typically requires a nicotinamide (B372718) cofactor, which is often regenerated in a coupled-enzyme system. For instance, an engineered ADH from Codexis, paired with a glucose/glucose dehydrogenase system for cofactor regeneration, has been effectively used to produce chiral alcohols in high yields and with excellent enantiomeric excess (>99.5% ee). nih.gov The versatility and high selectivity of ADHs make them valuable biocatalysts for the synthesis of optically pure compounds like this compound.
Whole-cell microorganisms, such as yeasts and bacteria, are frequently utilized as biocatalysts for the asymmetric reduction of ketones. These organisms contain a variety of oxidoreductases that can catalyze the stereoselective reduction of 3-oxo-3-phenylpropanenitrile. While specific data for Rhodococcus glutinis in this particular reaction is not detailed in the provided context, the general principle involves incubating the substrate with a culture of the microorganism. The enzymes within the cells then perform the desired reduction. This method offers the advantage of not requiring the isolation and purification of specific enzymes, which can be a cost-effective approach for large-scale synthesis. However, challenges can include lower reaction rates and the potential for side reactions, such as the α-ethylation observed with some whole-cell biocatalysts. acs.org
Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst that has been widely used for the asymmetric reduction of various carbonyl compounds. A library of reductases from baker's yeast has been overexpressed in Escherichia coli and screened for activity against β-ketonitriles. georgiasouthern.eduresearchgate.net These studies have shown that enzymes from the aldose reductase and short-chain dehydrogenase families are active towards these substrates, often with high enantioselectivities. georgiasouthern.edu Controlling the reaction temperature is a critical parameter for optimizing both the yield and the enantiomeric excess of the desired this compound. Lower temperatures generally favor higher enantioselectivity. This method provides a scalable and straightforward route to gram quantities of the target chiral alcohol. georgiasouthern.edu
Kinetic Resolution of Racemic 3-Hydroxy-3-phenylpropanenitrile (B18844)
Kinetic resolution is another chemoenzymatic strategy to obtain enantiomerically pure this compound from a racemic mixture. This technique relies on the ability of an enzyme to selectively react with one enantiomer of the racemate at a much faster rate than the other. While this method can produce the desired enantiomer with high optical purity, a significant drawback is that the maximum theoretical yield for the resolved enantiomer is limited to 50%. acs.org For instance, lipase- or nitrilase-catalyzed resolutions have been reported for racemic β-hydroxy nitriles. acs.org More advanced approaches, such as dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, have been developed to overcome this yield limitation.
Lipase-Mediated Transesterification for Enantiomeric Separation (e.g., Lipase (B570770) PS-C 'Amano' II)
Kinetic resolution using lipases is a widely employed strategy for separating enantiomers of chiral alcohols. This method relies on the differential rate at which a lipase acylates the two enantiomers of a racemic alcohol. Lipase PS from Burkholderia cepacia (formerly Pseudomonas cepacia), often supplied by Amano Enzyme and referred to as Amano Lipase PS, is particularly effective in these resolutions. sigmaaldrich.compolimi.it
In a typical process, racemic 3-hydroxy-3-phenylpropanenitrile is subjected to transesterification using an acyl donor, such as vinyl acetate, in a suitable organic solvent. The lipase selectively catalyzes the acylation of one enantiomer at a much faster rate, leaving the other enantiomer unreacted. For instance, studies on similar substrates have demonstrated that Lipase PS exhibits a preference for the (S)-enantiomer, leading to the formation of the (S)-acetate and leaving behind the desired, unreacted this compound with high enantiomeric excess. polimi.it The efficiency of this separation is often described by the enantiomeric ratio (E value), where a high E value indicates excellent selectivity. The key advantage of this method is the operational simplicity and the use of a biodegradable catalyst under mild reaction conditions.
| Enzyme | Acyl Donor | Solvent | Product | Enantiomeric Ratio (E) | Reference |
| Lipase PS (Amano) | Vinyl Acetate | Diisopropyl ether | This compound | >200 | nih.gov |
| Lipase PS (Amano) | Isopropenyl acetate | Diisopropyl ether | (R)-1-phenylethanol | 308.5 | researcher.life |
| Pseudomonas fluorescens lipase (PFL) | Vinyl Acetate | Liquid CO2 | (R)-3-hydroxy-3-(2-thienyl) propanenitrile | High | researchgate.net |
This table presents representative data for lipase-catalyzed resolutions of the target molecule or structurally similar compounds.
Dynamic Kinetic Resolution Strategies
A significant limitation of standard kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. princeton.edu Dynamic kinetic resolution (DKR) overcomes this issue by integrating the kinetic resolution process with an in-situ racemization of the slower-reacting enantiomer. nih.govmdpi.com This allows, in principle, for the complete conversion of a racemic starting material into a single, enantiopure product with a theoretical yield of up to 100%. princeton.edu
For the synthesis of this compound, a DKR process would typically combine a lipase-catalyzed acylation (as described above) with a compatible metal catalyst that facilitates the racemization of the alcohol. Ruthenium complexes are often employed for this purpose, as they can effectively racemize the unreacted alcohol enantiomer under conditions where the lipase remains active. researchgate.net The success of a DKR process hinges on the careful tuning of both the resolution and racemization steps to ensure they are compatible and that the rate of racemization is equal to or greater than the rate of the slower acylation reaction. princeton.edu
| Resolution Catalyst | Racemization Catalyst | Substrate | Yield | Enantiomeric Excess (ee) | Reference |
| Pseudomonas cepacia Lipase | Ru-complex | γ-hydroxy acid derivatives | up to 93% | up to 99% | researchgate.net |
| Novozym 435 | Ru-complex | secondary alcohols | >99% | >99% | nih.gov |
This table illustrates the effectiveness of DKR strategies for related chiral alcohols.
Chemoenzymatic Cascade Reactions for Derivatives
Chemoenzymatic cascade reactions combine the high selectivity of biocatalysts with the broad reaction scope of chemical catalysts in a single pot, avoiding costly and time-consuming purification of intermediates. mdpi.com This approach can be used to synthesize derivatives of this compound.
For example, a process could start with the asymmetric synthesis of the chiral hydroxynitrile, which is then directly converted in a subsequent step. One documented application involves the use of a nitrile hydratase enzyme from Rhodococcus erythropolis to biotransform the nitrile group of this compound into an amide, yielding the corresponding chiral hydroxyamide derivative. Another potential cascade could involve a palladium-catalyzed reaction, where a 3-hydroxypropanenitrile derivative reacts with an arylboronic acid to form more complex structures like substituted dihydrochalcones. nih.gov These one-pot syntheses are highly efficient and align with the principles of green chemistry by reducing waste and energy consumption. mdpi.com
Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysts featuring chiral ligands are fundamental tools for asymmetric synthesis, enabling the direct conversion of prochiral substrates into enantiomerically enriched products.
Asymmetric Reduction using Chiral Rhodium or Ruthenium Catalysts
A primary route to this compound is the asymmetric reduction of the prochiral ketone, 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile). This transformation is commonly achieved using molecular hydrogen (H₂) and a chiral catalyst based on rhodium (Rh) or ruthenium (Ru).
Catalysts developed by Noyori and others, which typically feature a central metal atom coordinated to a chiral diphosphine ligand like BINAP, are highly effective. princeton.edu The specific chirality of the ligand directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer of the resulting alcohol. These reactions are known for their high enantioselectivity and can be performed under mild conditions.
| Catalyst System | Substrate | Yield | Enantiomeric Excess (ee) | Reference |
| (R)-BINAP-Ru(II) | α-Keto Ester | 100% | >99% | princeton.edu |
| Chiral Rh(I) Complex | Enone | - | High | organic-chemistry.org |
| Oxo-tethered Ru(II) | Diaryl Ketone | - | >99% | organic-chemistry.org |
This table shows typical performance for asymmetric reductions of ketones using Rhodium and Ruthenium catalysts.
Iridium-Catalyzed Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to methods using high-pressure hydrogen gas. In this process, a hydrogen donor, such as isopropanol (B130326) or formic acid, provides the hydrogen atoms. rsc.org Iridium (Ir) complexes, particularly those generated in situ from precursors like [Ir(COD)Cl]₂ and chiral N,P or N,N ligands, have proven to be excellent catalysts for the ATH of ketones. rsc.orgresearchgate.net
For the synthesis of this compound, the precursor ketone (3-oxo-3-phenylpropanenitrile) can be efficiently reduced with high enantioselectivity. The iridium catalyst, bearing a chiral ligand derived from sources like cinchona alkaloids or phosphine-oxazolines, facilitates the stereoselective transfer of hydrogen from the donor to the ketone's carbonyl group. This method is valued for its operational simplicity and excellent functional group tolerance, consistently producing chiral alcohols with high enantiomeric excess. rsc.org
Enantioselective Boron Conjugate-Addition Reactions
Enantioselective conjugate addition reactions represent a powerful method for creating new carbon-carbon and carbon-heteroatom bonds. While the most common route to this compound is via ketone reduction, an alternative conceptual approach involves the conjugate addition of a nucleophile to an α,β-unsaturated precursor.
In the context of creating β-hydroxy carbonyl structures, enantioselective boron conjugate additions are well-established. rsc.orgnih.gov This type of reaction typically involves the addition of a boron reagent, such as bis(pinacolato)diboron, to an α,β-unsaturated compound, catalyzed by a chiral transition metal complex (e.g., copper or rhodium) or an organocatalyst. organic-chemistry.orgrsc.orgnih.gov The resulting organoboron intermediate can then be oxidized to afford the corresponding β-hydroxy compound. While this specific methodology is more commonly applied to enones and unsaturated esters, its principles could be adapted for the synthesis of chiral hydroxynitriles from α,β-unsaturated nitriles, offering a different strategic pathway to the target molecule. rsc.org
Organocatalytic Approaches
Organocatalysis offers a powerful alternative to traditional metal-based catalysts, utilizing small organic molecules to catalyze chemical transformations. This approach often provides benefits such as lower toxicity, stability to air and moisture, and unique reactivity pathways.
Phosphine-Catalyzed Cyanomethylation of Carbonyl Compounds
Tertiary phosphines are versatile Lewis base catalysts capable of activating various substrates. In the context of cyanomethylation, a phosphine (B1218219) catalyst can add to a cyano-containing Michael acceptor, generating a zwitterionic intermediate. This intermediate then acts as a nucleophile that can attack a carbonyl compound, such as benzaldehyde (B42025). Subsequent intramolecular rearrangement and catalyst regeneration would yield the desired β-hydroxy nitrile. While phosphine catalysis is well-established for various transformations, including conjugate additions and reductions, its application in the direct, highly enantioselective organocatalytic cyanomethylation of aldehydes to form products like this compound remains a specialized area of research. Often, phosphines are employed as chiral ligands in metal-catalyzed hydrocyanation reactions to achieve high enantioselectivity. lookchem.com
N-Heterocyclic Carbene (NHC)-Promoted Cyanomethylation
N-Heterocyclic carbenes (NHCs) have emerged as exceptional organocatalysts due to their unique ability to induce "umpolung" or polarity inversion of aldehydes. wmich.edu An NHC catalyst adds to an aldehyde to form a covalent adduct known as the Breslow intermediate. This intermediate behaves as a nucleophilic acyl anion equivalent, which can then react with various electrophiles.
For the synthesis of β-hydroxy nitriles, this acyl anion equivalent could theoretically react with a suitable cyanating agent or a cyano-containing electrophile. The development of chiral NHCs has enabled a wide range of asymmetric transformations, including benzoin (B196080) and Stetter reactions, with excellent enantioselectivity. researchgate.netnih.gov The application of this catalytic mode to the direct asymmetric cyanomethylation of aldehydes is a promising but challenging strategy, requiring careful design of the NHC catalyst and reaction conditions to achieve high yields and enantiomeric excess (ee). researchgate.net
Electrochemical and Catalytic Organic Transformations
Combining catalysis with electrochemistry or employing biocatalysts in organic media represents the cutting edge of synthetic methodology, offering green and highly selective routes to chiral molecules.
Enzymatic Electrosynthesis for Enantiomer Production
Biocatalysis provides an exceptionally selective method for producing enantiomerically pure compounds under mild conditions. For the synthesis of enantiopure 3-hydroxy-3-phenylpropanenitrile, a highly effective strategy is the kinetic resolution of a racemic mixture using enzymes. nih.govresearchgate.netnih.gov
One notable study employed a lipase from Pseudomonas fluorescens, immobilized on silica (B1680970) nanoparticles, to catalyze the transesterification of racemic 3-hydroxy-3-phenylpropanonitrile. nih.gov In this process, the enzyme selectively acylates one enantiomer (the (S)-enantiomer in this case) at a much faster rate than the other, leaving the unreacted (R)-enantiomer in high enantiomeric purity. The efficiency and stability of the enzyme were significantly enhanced by the addition of ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl). nih.govnih.gov This chemoenzymatic approach highlights the power of biocatalysis to achieve high enantiomeric excess in the preparation of chiral pharmaceutical intermediates. researchgate.net
| Enzyme | Support | Additive (1% w/v) | Solvent | Process Efficiency (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Lipase from Pseudomonas fluorescens | Amine-modified silica | [BMIM]Cl | Hexane | 97.4 | 79.5 |
Phase Transfer Catalyst-Promoted Reactions
Asymmetric Phase Transfer Catalysis (APTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). mdpi.com A chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt derived from a natural product like a Cinchona alkaloid, transports an aqueous reactant (such as the cyanide anion from KCN) into the organic phase. uni-giessen.de
In the organic phase, the chiral catalyst forms a tight, chiral ion pair with the nucleophile. This complex then delivers the nucleophile to the electrophile (e.g., benzaldehyde) in a stereocontrolled manner, inducing asymmetry in the product. This methodology has been successfully applied to a wide range of enantioselective reactions, including alkylations, Michael additions, and hydrocyanations, often achieving high yields and excellent enantioselectivities. mdpi.comnih.gov The design of the catalyst, particularly the steric and electronic properties of the substituents on the chiral scaffold, is crucial for achieving high levels of stereocontrol. uni-giessen.de
| Substrate | Catalyst (Chiral Quaternary Ammonium Salt) | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| N-(diphenylmethylene)glycine tert-butyl ester | (S)-N-(4-(Trifluoromethyl)benzyl)cinchoninium bromide | 50% aq. KOH, CH₂Cl₂, 25 °C | 73 | 86 |
Cyanide-Free Synthetic Routes
The high toxicity of cyanide sources such as HCN and KCN has driven the development of safer, "cyanide-free" alternatives for the synthesis of nitriles. These methods utilize reagents that can generate the nitrile functionality without handling inorganic cyanides directly.
One prominent cyanide-free method is the Van Leusen Reaction , which converts ketones or aldehydes into nitriles with one additional carbon atom using p-toluenesulfonylmethyl isocyanide (TosMIC). rsc.orgorganic-chemistry.org In this reaction, TosMIC acts as a C1 synthon. It is first deprotonated by a base, and the resulting anion adds to the carbonyl group. A subsequent cyclization and elimination sequence, often promoted by an alcohol, leads to the formation of the nitrile and eliminates the tosyl group. This reaction can be performed under mild conditions and has been adapted to continuous flow processes, enhancing its safety and scalability. rsc.orgorganic-chemistry.org
A second innovative approach is the biocatalytic dehydration of aldoximes. This green chemistry method uses enzymes known as aldoxime dehydratases (Oxd) to convert aldoximes directly into nitriles in an aqueous medium. nih.govresearchgate.net The aldoxime starting materials are readily prepared by the condensation of the corresponding aldehydes with hydroxylamine. This enzymatic process operates at moderate temperatures in water, avoids toxic reagents, and represents a highly sustainable route to a broad range of nitrile products. nih.gov
| Methodology | Key Reagent | Substrate | Key Features |
|---|---|---|---|
| Van Leusen Reaction | p-Toluenesulfonylmethyl isocyanide (TosMIC) | Ketones, Aldehydes | Avoids inorganic cyanides; mild conditions; adaptable to flow chemistry. rsc.orgorganic-chemistry.org |
| Biocatalytic Dehydration | Aldoxime Dehydratase (Oxd) Enzyme | Aldoximes | Environmentally benign (uses water as solvent); mild temperatures; high atom economy. nih.govresearchgate.net |
Asymmetric Ring-Opening of Dihydroisoxazoles
A novel and green approach to synthesizing chiral β-hydroxy nitriles, including this compound, involves the asymmetric ring-opening of a prochiral 5-substituted-4,5-dihydroisoxazole. rsc.org This method leverages the catalytic activity of aldoxime dehydratases, a class of heme-containing enzymes, to achieve high enantioselectivity in a cyanide-free process. rsc.org
The precursor for this synthesis is 5-phenyl-4,5-dihydroisoxazole. In a key study, the aldoxime dehydratase from Bacillus sp. strain OxB-1 (Oxd B) was identified as a highly effective biocatalyst for this transformation. rsc.org The enzyme selectively catalyzes the ring-opening of one enantiomer of the racemic starting material, resulting in a kinetic resolution. This process yields the desired this compound and leaves behind the unreacted (S)-5-phenyl-4,5-dihydroisoxazole, both with high enantiomeric purity. rsc.org
The reaction is performed under mild aqueous conditions, highlighting its advantages as an environmentally benign synthetic route. A preparative-scale reaction has demonstrated the practical applicability of this methodology. rsc.org In this larger-scale synthesis, 5-phenyl-4,5-dihydroisoxazole was subjected to the catalytic action of Oxd B in a potassium phosphate buffer at a pH of 6.0 and a temperature of 30°C. rsc.org The reaction also utilized flavin mononucleotide (FMN) and sodium dithionite (B78146) as additives. rsc.org
After a two-hour reaction period, the process successfully yielded this compound with an excellent enantiomeric excess of 99%. rsc.org The isolated yield for the desired (R)-enantiomer was 42%. rsc.org Concurrently, the unreacted (S)-5-phenyl-4,5-dihydroisoxazole was recovered in 48% yield, also with a high enantiomeric excess of 99%. rsc.org The remaining (S)-dihydroisoxazole can subsequently be converted to (S)-3-Hydroxy-3-phenylpropanenitrile in high yield through treatment with a base, providing access to the other enantiomer as well. rsc.org
The proposed mechanism for this enzymatic reaction involves the interaction of the substrate with the heme cofactor of the aldoxime dehydratase. rsc.org This interaction facilitates the cleavage of the N-O bond in the dihydroisoxazole (B8533529) ring, leading to the formation of the β-hydroxy nitrile product. rsc.org The high enantioselectivity observed is attributed to the specific binding orientation of the substrate within the chiral active site of the enzyme.
The research findings for the Oxd B-catalyzed asymmetric ring-opening of 5-phenyl-4,5-dihydroisoxazole are summarized in the interactive data table below.
Detailed Research Findings: Oxd B-Catalyzed Asymmetric Ring-Opening
| Parameter | Value |
| Substrate | 5-phenyl-4,5-dihydroisoxazole |
| Catalyst | Aldoxime Dehydratase (Oxd B) |
| Product | This compound |
| Isolated Yield | 42% |
| Enantiomeric Excess (ee) | 99% |
| Unreacted Substrate | (S)-5-phenyl-4,5-dihydroisoxazole |
| Recovered Yield of Unreacted Substrate | 48% |
| Enantiomeric Excess (ee) of Unreacted Substrate | 99% |
| Reaction pH | 6.0 |
| Temperature | 30°C |
| Reaction Time | 2 hours |
Stereochemical Analysis and Enantiopurity Determination
Chiral High-Performance Liquid Chromatography (HPLC) Methods for Enantiomeric Excess (ee) Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for the separation and quantification of enantiomers, making it indispensable for determining the enantiomeric excess (ee) of chiral compounds like 3-Hydroxy-3-phenylpropanenitrile (B18844). humanjournals.comphenomenex.com The direct approach, which utilizes a chiral stationary phase (CSP), is the most common method as it avoids the need for derivatization. chromatographyonline.com This method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times and thus, separation. humanjournals.comchiralpedia.com
The success of a chiral separation is highly dependent on the selection of an appropriate Chiral Stationary Phase (CSP). phenomenex.com For compounds like 3-Hydroxy-3-phenylpropanenitrile, polysaccharide-based CSPs are particularly effective. chromatographyonline.com These phases, typically derivatives of cellulose or amylose coated onto a silica (B1680970) support, offer a wide range of applicability due to their complex chiral recognition mechanisms, which can include hydrogen bonding, dipole-dipole, and π-π interactions. scispace.com
Chiralpak AD-H : This CSP is based on amylose tris(3,5-dimethylphenylcarbamate). It is known for its broad enantioselectivity and is frequently used in normal phase or polar organic modes. scispace.comnih.gov The chiral recognition mechanism involves the formation of diastereomeric complexes through interactions like hydrogen bonding between the analyte's hydroxyl group and the carbamate moieties of the CSP. scispace.com The insertion of the analyte's aromatic ring into chiral cavities within the polysaccharide structure further stabilizes these complexes, enabling effective separation. scispace.com
Chiralcel OJ : This phase consists of cellulose tris(4-methylbenzoate) coated on silica gel. nih.gov It is also widely used for resolving a variety of racemic compounds. Similar to other polysaccharide-based CSPs, its separation mechanism relies on a combination of attractive interactions. For analytes containing aromatic groups and hydrogen-bonding sites, such as the phenyl and hydroxyl groups in 3-Hydroxy-3-phenylpropanenitrile, Chiralcel OJ can provide excellent resolution. nih.govnih.gov
The selection between these and other CSPs is often an empirical process, guided by the structural features of the analyte and screening across different columns and mobile phases to find the optimal conditions for separation. phenomenex.com
Once a suitable CSP is chosen, the mobile phase composition and other chromatographic parameters must be optimized to achieve baseline separation with good resolution and reasonable analysis time.
Mobile Phase : For polysaccharide-based CSPs like Chiralpak AD-H and Chiralcel OJ, normal-phase mobile systems are commonly employed. These typically consist of a non-polar alkane, such as n-hexane or heptane, mixed with an alcohol modifier like 2-propanol (isopropanol) or ethanol. nih.gov The concentration of the alcohol modifier is a critical parameter; decreasing its percentage generally increases retention times and often improves resolution, though an optimal balance must be found. scispace.com The choice of alcohol can also influence selectivity, with 2-propanol often providing better separation behavior than ethanol. scispace.com
Temperature : Column temperature is another important variable. Enantiomeric separations on polysaccharide CSPs are often enthalpy-driven, meaning that lower temperatures can lead to increased enantioselectivity and better resolution. scispace.com Therefore, operating at controlled, sub-ambient temperatures can be advantageous.
Detection : The most common method for detection is a UV-Vis detector. For 3-Hydroxy-3-phenylpropanenitrile, the presence of the phenyl group allows for strong UV absorbance. The detection wavelength is typically set at or near the absorbance maximum of the analyte (e.g., ~220 nm or ~260 nm) to ensure high sensitivity for accurate quantification of both enantiomers. nih.gov
The following table summarizes typical starting conditions for chiral HPLC analysis.
| Parameter | Condition 1 | Condition 2 |
| Column | CHIRALPAK AD-H (250 x 4.6 mm, 5 µm) | CHIRALCEL OJ (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 25°C |
| Detection | UV at 260 nm | UV at 220 nm |
Gas Chromatography (GC) Methods for Enantiomeric Excess (ee) Determination
Gas chromatography (GC) can also be used for the determination of enantiomeric excess, although it is often less direct than HPLC for non-volatile compounds like hydroxy nitriles. heraldopenaccess.us Direct analysis of (R)-3-Hydroxy-3-phenylpropanenitrile on a chiral GC column can be challenging due to its polarity and relatively low volatility.
Therefore, a common strategy involves chemical derivatization of the analyte prior to analysis. nih.gov The hydroxyl group can be derivatized with an achiral reagent to create a less polar, more volatile derivative (e.g., a silyl ether or an ester). This derivative is then injected onto a GC equipped with a chiral stationary phase, often based on cyclodextrin derivatives. The derivatization step is intended to improve the chromatographic properties of the compound without altering the enantiomeric ratio. The separation of the derivatized enantiomers on the chiral column allows for their quantification and the determination of the ee.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation (e.g., Modified Mosher's NMR Procedure)
While chromatography is excellent for determining enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the confirmation of absolute stereochemistry. researchgate.net The modified Mosher's method is a widely used NMR technique for this purpose, particularly for chiral secondary alcohols. researchgate.networdpress.com
The procedure involves the derivatization of the chiral alcohol with both enantiomers of a chiral derivatizing agent, typically the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA-Cl), to form two distinct diastereomeric esters.
A sample of the chiral alcohol is reacted with (R)-MTPA-Cl.
A separate sample of the chiral alcohol is reacted with (S)-MTPA-Cl.
Because these new molecules are diastereomers, their NMR spectra will differ. Specifically, the signals for protons close to the newly formed ester linkage will exhibit different chemical shifts (δ). wordpress.com By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons on either side of the stereocenter in the two diastereomeric esters, the absolute configuration of the original alcohol can be determined based on established empirical models. wordpress.com
Furthermore, this method can also be used to determine the enantiomeric excess. By reacting a non-racemic sample of the alcohol with a single enantiomer of MTPA-Cl (e.g., (R)-MTPA-Cl), two diastereomeric esters will be formed. The integration of specific, well-resolved signals in the ¹H-NMR spectrum corresponding to each diastereomer allows for the calculation of their relative ratio, which directly corresponds to the enantiomeric excess of the starting material. researchgate.net
Chemical Transformations and Derivatization Strategies of R 3 Hydroxy 3 Phenylpropanenitrile
Oxidation Reactions of the Hydroxyl Group
The secondary hydroxyl group in (R)-3-Hydroxy-3-phenylpropanenitrile can be oxidized to a ketone, yielding 3-oxo-3-phenylpropanenitrile. This transformation is a key step in the synthesis of various derivatives and is typically achieved using common oxidizing agents.
Key Research Findings:
Standard oxidizing agents are effective for this transformation.
The reaction converts the chiral center into a prochiral center.
Common reagents used for this oxidation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The choice of oxidant and reaction conditions can be critical to avoid over-oxidation or side reactions involving the nitrile group.
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | 3-Oxo-3-phenylpropanenitrile |
Reduction Reactions of the Nitrile Group
The nitrile group of this compound can be reduced to a primary amine, affording (R)-3-amino-3-phenylpropan-1-ol. This transformation is fundamental in the synthesis of β-amino alcohols. A variety of reducing agents and methods can be employed for this purpose.
Key Research Findings:
Catalytic hydrogenation is often the most economical method for nitrile reduction. wikipedia.org
Strong hydride reagents are also highly effective. wikipedia.orgstudymind.co.uk
The choice of catalyst is crucial for achieving high selectivity for the primary amine and avoiding the formation of secondary and tertiary amines. wikipedia.org
Common methods for this reduction include the use of lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like dry ether, or catalytic hydrogenation using hydrogen gas with a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orgstudymind.co.uklibretexts.org
| Method | Reagents/Catalyst | Product | Notes |
|---|---|---|---|
| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) in dry ether, followed by acid workup | (R)-3-Amino-3-phenylpropan-1-ol | A powerful and common laboratory method. studymind.co.uklibretexts.org |
| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Raney Nickel, Palladium, Platinum) | (R)-3-Amino-3-phenylpropan-1-ol | Industrially preferred due to lower cost. Requires high temperature and pressure. wikipedia.orgstudymind.co.uklibretexts.org |
| Sodium Reduction | Sodium metal in ethanol | (R)-3-Amino-3-phenylpropan-1-ol | An alternative to hydride reagents and catalytic hydrogenation. studymind.co.uk |
Substitution Reactions of the Hydroxyl Group
The hydroxyl group of this compound can undergo nucleophilic substitution to introduce other functional groups, such as halides. However, the hydroxyl group is a poor leaving group, and its conversion to a better leaving group is typically required for the reaction to proceed efficiently. libretexts.org
Key Research Findings:
Direct substitution is not feasible due to the poor leaving group ability of the hydroxide ion (OH⁻). libretexts.org
Protonation of the hydroxyl group in the presence of a strong acid converts it into a good leaving group (H₂O). libretexts.org
Reagents like thionyl chloride and phosphorus tribromide can be used to convert the alcohol into the corresponding alkyl halide.
For example, reaction with thionyl chloride (SOCl₂) can yield (R)-3-chloro-3-phenylpropanenitrile, while phosphorus tribromide (PBr₃) would produce (R)-3-bromo-3-phenylpropanenitrile.
| Target Functional Group | Reagent | Product |
|---|---|---|
| Chloride | Thionyl chloride (SOCl₂) | (R)-3-Chloro-3-phenylpropanenitrile |
| Bromide | Phosphorus tribromide (PBr₃) | (R)-3-Bromo-3-phenylpropanenitrile |
Conversion to Beta-Amino Alcohols
This compound is a cyanohydrin derivative and serves as a direct precursor to β-amino alcohols. rsc.orgyoutube.com The synthesis of these valuable compounds is achieved through the reduction of the nitrile functionality, as detailed in section 4.2.
Key Research Findings:
The reduction of the nitrile group in cyanohydrins using a strong reducing agent like lithium aluminum hydride (LiAlH₄) is a straightforward method to produce β-amino alcohols. youtube.com
This transformation preserves the stereochemistry at the carbon bearing the hydroxyl group.
The reaction involves the nucleophilic addition of hydride ions from LiAlH₄ to the nitrile carbon, followed by a workup step that protonates the resulting amine. youtube.comlibretexts.org The final product is (R)-3-amino-3-phenylpropan-1-ol, a chiral β-amino alcohol.
| Starting Material | Key Transformation | Reagent | Product |
|---|---|---|---|
| This compound | Nitrile Reduction | 1. Lithium aluminum hydride (LiAlH₄) 2. Water/Acid Workup | (R)-3-Amino-3-phenylpropan-1-ol |
Synthesis of Beta-Hydroxyamides and Beta-Hydroxy Acids
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. chemguide.co.uklumenlearning.com This allows for the synthesis of β-hydroxy acids and β-hydroxyamides from this compound.
Key Research Findings:
Hydrolysis of nitriles proceeds in two stages, first forming an amide, which can then be further hydrolyzed to a carboxylic acid. chemguide.co.ukchemistrysteps.com
Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like hydrochloric acid (HCl). chemguide.co.ukcommonorganicchemistry.com
Base-catalyzed hydrolysis uses a base such as sodium hydroxide (NaOH) and initially produces a carboxylate salt. chemguide.co.ukcommonorganicchemistry.com
Controlled hydrolysis can isolate the intermediate β-hydroxyamide. More vigorous conditions, such as heating under reflux with acid or base, will lead to the formation of the β-hydroxy acid, (R)-3-hydroxy-3-phenylpropanoic acid. chemguide.co.uklumenlearning.com
| Reaction Conditions | Intermediate Product | Final Product |
|---|---|---|
| Mild acid or base catalysis | (R)-3-Hydroxy-3-phenylpropanamide | - |
| Strong acid (e.g., HCl, reflux) | (R)-3-Hydroxy-3-phenylpropanamide | (R)-3-Hydroxy-3-phenylpropanoic acid |
| Strong base (e.g., NaOH, reflux), followed by acidification | (R)-3-Hydroxy-3-phenylpropanamide | (R)-3-Hydroxy-3-phenylpropanoic acid |
Formation of Lactones and Other Cyclic Derivatives
The derivatives of this compound, particularly the corresponding β-hydroxy acid, can serve as precursors for the synthesis of cyclic structures like lactones. Intramolecular cyclization of β-hydroxy acids can lead to the formation of β-lactones (four-membered rings) or γ-lactones if the chain is extended.
Key Research Findings:
Cyanohydrins can be utilized in one-pot reactions to form complex cyclic molecules such as α-methylene-γ-butyrolactones. rsc.org
The β-hydroxy acid obtained from nitrile hydrolysis is a key intermediate for cyclization.
The synthesis of cyclic peptide analogues has been demonstrated using derivatives of 3-hydroxy-3-phenylpropanoic acid, showcasing the utility of this scaffold in constructing complex cyclic systems. nih.gov
For example, (R)-3-hydroxy-3-phenylpropanoic acid could potentially undergo an intramolecular esterification (cyclization) to form the corresponding β-lactone, although β-lactones can be challenging to synthesize due to ring strain.
Role of R 3 Hydroxy 3 Phenylpropanenitrile As a Chiral Building Block
Precursor in the Synthesis of Chiral Pharmaceutical Intermediates
The production of single enantiomers of drug intermediates is of paramount importance in the pharmaceutical industry, as chirality is a key factor in the safety and efficacy of many drugs. researchgate.netcore.ac.uk (R)-3-Hydroxy-3-phenylpropanenitrile serves as a critical chiral building block for a variety of active pharmaceutical ingredients (APIs). nih.gov Its structure is foundational to the class of 3-aryloxy-3-phenylpropylamine antidepressants. scielo.brunifiedpatents.com
This compound is a key intermediate in the synthesis of antidepressants like fluoxetine (B1211875). The synthesis of the active (R)-enantiomer of fluoxetine relies on a precursor derived from this chiral building block. The nitrile group of this compound is reduced to a primary amine, which is then typically methylated to yield (R)-N-methyl-3-phenyl-3-hydroxypropylamine. scielo.br This intermediate is then subjected to a nucleophilic aromatic substitution reaction with 4-chlorobenzotrifluoride (B24415) to produce (R)-fluoxetine. scielo.br The enantiomeric purity of the starting material is crucial for producing the final drug in its desired single-enantiomer form. nih.gov
Table 1: Synthetic Pathway from this compound to (R)-Fluoxetine
| Step | Reactant | Reagent(s) | Product | Purpose |
| 1 | This compound | Reduction agent (e.g., LiAlH₄) | (R)-3-Amino-3-phenyl-1-propanol | Reduction of nitrile to amine |
| 2 | (R)-3-Amino-3-phenyl-1-propanol | Methylating agent (e.g., Methyl iodide) | (R)-N-methyl-3-phenyl-3-hydroxypropylamine | Introduction of the N-methyl group |
| 3 | (R)-N-methyl-3-phenyl-3-hydroxypropylamine | Sodium hydride, 4-chlorobenzotrifluoride | (R)-Fluoxetine | Aromatic substitution to form the ether linkage |
Similar to fluoxetine, this compound is a precursor for atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of ADHD. newdrugapprovals.org The synthesis follows a comparable pathway where the nitrile is converted to the corresponding N-methylated amino alcohol, (3R)-N-methyl-3-hydroxy-3-phenylpropylamine. chemicalbook.com This chiral intermediate then undergoes a nucleophilic aromatic substitution reaction, typically an Ullmann condensation or a similar coupling reaction, with an activated aryl halide like 2-fluorotoluene (B1218778) or 2-iodotoluene (B57078) to form the characteristic aryloxy bond of atomoxetine. chemicalbook.comgoogle.com Tomoxetine is a closely related compound, and its synthesis can also utilize this chiral precursor. unifiedpatents.com
Table 2: Key Reaction in Atomoxetine Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |
| (3R)-N-methyl-3-hydroxy-3-phenylpropylamine | 2-iodotoluene | Copper(I) iodide / Potassium phosphate (B84403) | Toluene | (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropanamine (Atomoxetine) |
Nisoxetine (B1678948) is another potent and selective norepinephrine reuptake inhibitor belonging to the same class of 3-aryloxy-3-phenylpropylamines. wikipedia.orgnih.gov Its synthesis can be achieved using the chiral framework provided by this compound. The synthetic strategy involves the conversion of the nitrile to the N-methyl amino alcohol intermediate, which then reacts with a suitable methoxy-substituted aryl precursor to form the final nisoxetine structure. unifiedpatents.comnih.gov The core (R)-3-amino-3-phenylpropanol structure derived from the starting nitrile is essential for the stereochemistry of the final product.
An efficient chemoenzymatic synthesis for the anthelmintic drug levamisole (B84282) has been developed utilizing the lipase-mediated resolution of racemic 3-hydroxy-3-phenylpropanenitrile (B18844). researchgate.net In this process, an enzyme like lipase (B570770) PS is used for the kinetic resolution of the racemic mixture, yielding the enantiomerically pure this compound. researchgate.net This chiral cyanohydrin is then converted into a β-amino alcohol, a key intermediate that undergoes cyclization steps to form the final bicyclic structure of levamisole. researchgate.net This method highlights the utility of enzymatic processes to obtain the necessary chiral building block for a structurally distinct pharmaceutical agent. researchgate.net
Duloxetine (B1670986) is a dual serotonin (B10506) and norepinephrine reuptake inhibitor. arkat-usa.org Its synthesis often involves a key chiral intermediate, (S)-3-hydroxy-3-(2-thienyl)propanenitrile. researchgate.net By substituting the thiophene (B33073) group with a phenyl group, this compound serves as a direct precursor for the synthesis of phenyl analogs of duloxetine. The synthetic methodologies, such as enzymatic resolutions and subsequent chemical transformations used for duloxetine, can be applied to create these analogs. researchgate.netgoogle.com The process would involve the conversion of the nitrile to an amine, followed by a nucleophilic aromatic substitution with a suitable aryl partner like 1-fluoronaphthalene (B124137) to yield the desired duloxetine analog. psu.edu
Utility in Agrochemical and Fine Chemical Synthesis
The utility of this compound extends beyond pharmaceuticals into the broader fields of agrochemical and fine chemical synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile group (which can also be transformed into an amine), makes it a versatile building block for a variety of complex organic molecules. The ability to undergo diverse chemical transformations such as oxidation, reduction, and substitution allows for its incorporation into a wide range of target structures. In agrochemical research, chiral compounds are increasingly important for developing pesticides and herbicides with higher specificity and reduced environmental impact, a field where chiral intermediates like this compound are valuable.
Applications in Material Science: this compound as a Potential Monomer for Biodegradable Plastics
This compound, a chiral building block, presents intriguing possibilities in the realm of material science, particularly as a potential precursor for the synthesis of biodegradable plastics. Its bifunctional nature, possessing both a hydroxyl (-OH) and a nitrile (-CN) group, allows for several hypothetical polymerization pathways to create polyesters with unique properties imparted by the chiral center and the aromatic phenyl group. While direct polymerization of this specific molecule into biodegradable plastics is not yet extensively documented in scientific literature, its chemical structure suggests plausible routes to creating novel polymers.
The primary approach to utilizing this compound as a monomer for polyesters would involve the conversion of its nitrile group into a carboxylic acid. This transformation can be achieved through hydrolysis, a well-established chemical reaction. chemguide.co.ukbyjus.comlibretexts.orgchemistrysteps.com The hydrolysis of nitriles can be carried out under either acidic or alkaline conditions to yield a carboxylic acid. chemguide.co.ukbyjus.comlibretexts.org This process would convert this compound into (R)-3-hydroxy-3-phenylpropanoic acid, a chiral hydroxy acid that can then undergo polymerization.
Once the chiral hydroxy acid is formed, it can be polymerized into a polyester (B1180765) through two main routes:
Polycondensation: This method involves the direct polymerization of the hydroxy acid. The hydroxyl group of one monomer reacts with the carboxylic acid group of another, forming an ester linkage and eliminating a molecule of water. This process is repeated to form a long polyester chain.
Ring-Opening Polymerization (ROP): The hydroxy acid can first be converted into a cyclic monomer, specifically a lactone. This intramolecular cyclization would form a new ring structure that can then be polymerized through ROP. ROP is often preferred for producing high molecular weight polymers with controlled structures.
The resulting polyester would have a unique structure, with a phenyl group and a chiral center regularly spaced along the polymer backbone. These features are expected to significantly influence the material's properties. The presence of the aromatic phenyl ring would likely enhance the thermal and mechanical properties of the polyester, such as its melting point and tensile strength, when compared to purely aliphatic polyesters like poly(lactic acid) (PLA) and poly(glycolic acid) (PGA). scielo.brscielo.br However, the introduction of aromatic components can also reduce the biodegradability of polyesters. scielo.brscielo.br Therefore, a balance between desirable mechanical properties and biodegradability would need to be achieved, possibly through copolymerization with other biodegradable aliphatic monomers.
The chirality of the monomer would lead to a stereoregular polymer, which can influence its crystallinity, degradation rate, and mechanical performance. The consistent spatial arrangement of the phenyl and hydroxyl groups could lead to polymers with higher crystallinity and potentially improved strength.
Detailed Research Findings on Analogous Systems
| Polymer | Monomer(s) | Key Properties | Biodegradation Characteristics |
| Poly(lactic acid) (PLA) | Lactic acid | High strength, high modulus, brittle | Degrades by hydrolysis of ester bonds; relatively slow degradation in ambient conditions. |
| Poly(glycolic acid) (PGA) | Glycolic acid | High crystallinity, high strength | More rapid hydrolysis than PLA due to the absence of a methyl group. |
| Poly(butylene succinate) (PBS) | Butanediol, Succinic acid | Good processability, flexible | Biodegradable in soil and compost environments. |
| Poly(hydroxyalkanoates) (PHAs) | Various hydroxyalkanoates | Versatile properties depending on the specific monomer(s) | Readily biodegradable in various environments. |
| Aromatic-Aliphatic Copolyesters | e.g., Terephthalic acid, Adipic acid, Butanediol | Enhanced mechanical and thermal properties compared to purely aliphatic polyesters. | Biodegradability is dependent on the ratio of aromatic to aliphatic content. scielo.brscielo.br |
This table presents generalized data for comparative purposes.
Research on copolyesters containing both aromatic and aliphatic units has shown that their physical properties and biodegradability can be tailored by adjusting the ratio of the different monomers. scielo.brscielo.br This suggests that if this compound were to be used as a monomer, it would likely be as a comonomer with other aliphatic hydroxy acids to produce a biodegradable material with a desirable balance of properties. The inclusion of the phenyl-containing monomer could lead to a copolyester with a higher glass transition temperature and improved strength, while the aliphatic comonomers would ensure the material remains biodegradable.
Mechanistic and Computational Studies
Elucidation of Reaction Mechanisms in Asymmetric Synthesis
The asymmetric synthesis of chiral cyanohydrins, the chemical class to which (R)-3-Hydroxy-3-phenylpropanenitrile belongs, is predominantly achieved via the enantioselective addition of a cyanide source to a prochiral aldehyde, catalyzed by a chiral catalyst. A leading biocatalytic approach employs enzymes known as hydroxynitrile lyases (HNLs). rsc.orgacs.org
The synthesis of the direct precursor to this compound, (R)-mandelonitrile, from benzaldehyde (B42025) and hydrogen cyanide is a classic example of HNL-catalyzed synthesis. rsc.org The mechanism of (R)-selective HNLs has been elucidated through a combination of structural biology, mutagenesis, and computational studies. nih.gov
The core mechanism within the enzyme's active site involves several key steps:
Substrate Binding: The benzaldehyde substrate binds within a specifically shaped pocket of the active site. The orientation is directed by interactions with key amino acid residues.
Activation: A catalytic residue, typically a serine or threonine, in conjunction with a lysine, acts as a base. nih.gov It abstracts a proton from the hydroxyl group of a serine residue, which in turn facilitates the deprotonation of hydrogen cyanide (HCN) to the highly nucleophilic cyanide ion (CN⁻).
Stereoselective Nucleophilic Attack: The enzyme holds the benzaldehyde molecule in a fixed conformation, exposing one of its two prochiral faces to the cyanide ion. The cyanide ion, positioned by the enzyme, then performs a nucleophilic attack on the carbonyl carbon of the aldehyde. For an (R)-selective HNL, this attack is directed to the Re-face of the aldehyde.
Product Formation and Release: The resulting chiral alkoxide intermediate is protonated, often by the previously protonated catalytic residue, to form (R)-mandelonitrile, which is then released from the active site.
This enzymatic cycle ensures high enantioselectivity, often yielding the (R)-cyanohydrin with high enantiomeric excess. researchgate.net The equilibrium of the reaction favors the formation of the cyanohydrin product over the reverse decomposition reaction. google.com
Theoretical Investigations of Conformations and Intramolecular Interactions
Theoretical studies are crucial for understanding the three-dimensional structure and stability of this compound. Conformational analysis, typically performed using computational methods like molecular mechanics or Density Functional Theory (DFT), identifies the most stable arrangements of the molecule's atoms (conformers). nih.govresearchgate.net
For this compound, the key degrees of freedom are the rotations around the C-C single bonds. This leads to various spatial orientations of the phenyl, hydroxyl, and nitrile groups relative to each other. Computational protocols can map the potential energy surface of the molecule as a function of these rotations to locate energy minima, which correspond to stable conformers. chemrxiv.orgcwu.edu
These investigations typically reveal the presence of intramolecular interactions that stabilize certain conformations. In this molecule, a key interaction would be the potential for hydrogen bonding between the hydroxyl group (-OH) as a donor and the nitrile group (-C≡N) as an acceptor. DFT calculations can quantify the strength and geometry of such interactions. researchgate.net The analysis identifies the most probable conformers in different environments (e.g., gas phase vs. solvent) and calculates their relative energies. researchgate.net
| Conformer | Description of Key Dihedral Angle (HO-C-C-CN) | Key Intramolecular Interaction | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | Gauche (~60°) | Strong O-H···N hydrogen bond | 0.00 |
| 2 | Anti (~180°) | Minimal steric hindrance, no H-bond | 1.5 |
| 3 | Gauche (~-60°) | Weaker O-H···N interaction | 2.1 |
This table is a representative example based on typical computational results for similar molecules and is for illustrative purposes.
Quantum Chemical Calculations (e.g., DFT Methods) for Reaction Intermediates
Quantum chemical calculations, particularly DFT methods, are powerful tools for investigating the entire reaction coordinate of a chemical transformation at the electronic level. researchgate.net For the asymmetric synthesis of the precursor to this compound, these calculations can elucidate the origin of enantioselectivity by modeling the reaction intermediates and, most importantly, the transition states. rsc.org
In the context of an HNL-catalyzed reaction, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach is often used. The reactive core (substrate, cyanide, and key catalytic residues) is treated with a high level of theory (QM), while the rest of the enzyme is modeled using classical mechanics (MM).
These calculations can determine the activation energy (energy barrier) for the cyanide attack on both the Re and Si faces of the aldehyde within the enzyme's active site. The calculations consistently show that the transition state leading to the (R)-product is significantly lower in energy than the transition state leading to the (S)-product. This energy difference (ΔΔG‡) directly correlates to the enantiomeric excess observed experimentally. The analysis reveals that the stereoselectivity arises from a combination of steric hindrance and favorable electronic interactions (e.g., hydrogen bonds) that stabilize one transition state over the other. rsc.org
Molecular Modeling and Docking Studies of Biocatalysts
Molecular modeling and docking are computational techniques used to predict and analyze the binding of a substrate molecule to the active site of a biocatalyst, such as an HNL. nih.gov These studies are fundamental to understanding the enzyme's specificity and mechanism.
In a typical docking study for an (R)-selective HNL, a 3D model of the enzyme is used as the receptor. The substrates, benzaldehyde and cyanide, are then computationally "docked" into the enzyme's active site. The docking algorithm samples a vast number of possible binding poses and orientations, scoring them based on a function that estimates the binding affinity.
The results of such studies for HNLs reveal a precise binding mode:
Hydrophobic Interactions: The phenyl group of the benzaldehyde substrate typically sits (B43327) in a hydrophobic pocket of the active site.
Hydrogen Bonding: The carbonyl oxygen of the aldehyde forms hydrogen bonds with specific amino acid residues, which polarizes the C=O bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Catalytic Residue Proximity: The docked pose shows the proximity of the catalytic residues (e.g., Ser, Lys) to the substrates, confirming their role in the reaction mechanism. nih.gov
The optimal docked conformation clearly shows that one face of the aldehyde is sterically shielded by the enzyme, while the other face is perfectly positioned for attack by the cyanide ion, thus explaining the high enantioselectivity of the biocatalyst. These modeling studies are also instrumental in guiding protein engineering efforts to alter or improve the enzyme's activity and substrate scope. acs.org
| Substrate Moiety | Enzyme Residue | Type of Interaction | Role in Catalysis |
|---|---|---|---|
| Phenyl Ring | Trp, Phe, Leu | Hydrophobic/π-stacking | Substrate binding and orientation |
| Carbonyl Oxygen | Thr, Asn | Hydrogen Bond | Activation of carbonyl group |
| Carbonyl Carbon | Ser, Lys (catalytic dyad) | Proximity to nucleophile | Facilitates stereospecific CN⁻ attack |
This table summarizes typical interactions derived from molecular modeling studies of hydroxynitrile lyases.
Future Directions in Research on R 3 Hydroxy 3 Phenylpropanenitrile
Development of More Sustainable and Environmentally Friendly Synthetic Protocols
A significant thrust in modern chemical synthesis is the adoption of green chemistry principles, and the production of (R)-3-Hydroxy-3-phenylpropanenitrile is no exception. nih.gov Research is increasingly focused on developing protocols that minimize environmental impact by using less hazardous reagents, reducing waste, and improving energy efficiency.
One promising approach involves the use of green catalysts. For instance, Water Hyacinth Ash (WHA) has been investigated as an inexpensive, eco-friendly, and effective catalyst for synthesizing β-amino carbonyl/nitrile derivatives under solvent-free conditions. Optimization of such processes involves fine-tuning parameters like catalyst loading and temperature to maximize yield while maintaining stereochemical control. The move away from traditional organic solvents towards water or solvent-free systems represents a key goal in making the synthesis more sustainable. nih.gov Furthermore, replacing toxic metal cyanides with less hazardous cyano sources is a critical area of investigation to enhance the safety and environmental profile of the synthesis. acs.org
Table 1: Comparison of Catalytic Systems for Greener Synthesis
| Catalyst System | Reaction Conditions | Advantages |
|---|---|---|
| Water Hyacinth Ash (WHA) | Solvent-free, 60-80°C | Green, inexpensive, good yield |
| Immobilized Enzymes | Aqueous or biphasic systems | High selectivity, biodegradable |
Exploration of Novel Biocatalysts and Engineered Enzymes
Biocatalysis offers a powerful and sustainable alternative to conventional chemical methods for producing enantiomerically pure compounds. nih.gov Enzymes, particularly hydroxynitrile lyases (HNLs) and lipases, are central to this effort due to their high stereoselectivity. nih.govrsc.org
Future research will likely focus on discovering and engineering novel enzymes with improved characteristics. Hydroxynitrile lyases, for example, catalyze the enantioselective addition of cyanide to aldehydes and are a well-established tool for creating chiral cyanohydrins. rsc.org The exploration of HNLs from diverse natural sources could yield enzymes with higher stability, broader substrate scope, and enhanced activity under industrial process conditions. cell.com
Moreover, protein engineering and directed evolution are being employed to tailor enzymes for specific industrial applications. nih.gov By modifying the active sites of enzymes like ketoreductases (KREDs) or transaminases, researchers can enhance their enantioselectivity and efficiency for producing key chiral intermediates, including γ-amino alcohols which are precursors to important drugs. nih.gov For example, a lipase (B570770) from Pseudomonas fluorescens, immobilized on silica (B1680970) nanoparticles, has been used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanenitrile (B18844), a crucial step in the synthesis of fluoxetine (B1211875). nih.gov The addition of ionic liquids was found to further stabilize the enzyme and improve process efficiency. nih.govnih.gov
Table 2: Performance of Biocatalysts in Chiral Nitrile Synthesis
| Enzyme/Biocatalyst | Reaction Type | Key Findings | Enantiomeric Excess (ee) |
|---|---|---|---|
| Pseudomonas fluorescens lipase | Kinetic resolution | Stabilized with ionic liquids, high process efficiency of 97.4% nih.govnih.gov | 79.5% nih.govnih.gov |
| Hydroxynitrile Lyase (AtHNL) | Asymmetric synthesis | Whole E. coli cells used in micro-aqueous system nih.gov | >98% nih.gov |
Innovative Catalytic Systems for Enhanced Enantioselectivity and Yield
Beyond biocatalysis, the development of novel chemical catalytic systems remains a vibrant area of research. The goal is to achieve high enantioselectivity and yield under mild and efficient conditions. Asymmetric catalysis using chiral transition-metal complexes or organocatalysts is a primary strategy.
For instance, the asymmetric reduction of 3-oxo-3-phenylpropanenitrile is a common route to this compound. This reaction often employs chiral rhodium or ruthenium catalysts, such as those incorporating the Ru-BINAP complex, to achieve high enantiomeric excess. Future work will focus on designing new ligands and metal complexes that are more active, require lower catalyst loadings, and are more robust. The development of catalysts that can operate in more environmentally benign solvents or even in solvent-free systems is also a priority. cnr.it Computational methods, including DFT and MD simulations, are becoming increasingly important in guiding the rational design of these next-generation catalysts by predicting transition states and stereochemical outcomes.
Expansion of Derivative Synthesis for Advanced Chiral Motifs
This compound is not just a target molecule but also a versatile chiral building block for creating more complex structures. The presence of three distinct functional components—the chiral hydroxyl group, the nitrile group, and the phenyl ring—allows for a wide range of chemical transformations.
Future research will expand upon these transformations to synthesize novel and advanced chiral motifs. Key reactions include:
Reduction of the nitrile group: This can yield chiral 1,3-amino alcohols, which are important structural motifs in many pharmaceuticals.
Oxidation of the hydroxyl group: This can produce the corresponding chiral β-keto nitrile, 3-oxo-3-phenylpropanenitrile.
Substitution of the hydroxyl group: This allows for the introduction of other functional groups, such as halides or ethers, opening pathways to a diverse array of derivatives.
These derivatives serve as intermediates for a wide range of biologically active molecules, including antidepressants like fluoxetine and atomoxetine. By developing new synthetic methodologies that utilize this compound, chemists can access a broader chemical space of chiral molecules for drug discovery and materials science.
Integration into Multi-Step Cascade Reactions for Complex Molecule Construction
To improve synthetic efficiency and reduce waste, researchers are increasingly looking to integrate multiple reaction steps into single-pot cascade (or tandem) reactions. rsc.org This approach avoids the need for isolating and purifying intermediates at each step, saving time, solvents, and resources.
Future research will aim to incorporate the synthesis or transformation of this compound into such elegant cascade sequences. For example, a palladium-catalyzed multicomponent cascade reaction has been developed for the synthesis of substituted dihydrochalcones from 3-hydroxypropionitrile derivatives and arylboronic acids. researchgate.net This process involves an aryl addition, hydroxyl elimination, and a reduction Heck reaction all in one pot. researchgate.net Applying similar strategies to this compound could provide rapid and efficient access to complex chiral molecules. The development of biocatalytic cascades, where multiple enzymes work in concert to build a target molecule from a simple starting material, also represents a major frontier in this field. researchgate.net
Q & A
Basic: What are the common synthetic routes for (R)-3-Hydroxy-3-phenylpropanenitrile, and how are reaction conditions optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic addition or condensation reactions. For example, β-amino carbonyl/nitrile derivatives can be synthesized using Water Hyacinth Ash (WHA) as a green catalyst under solvent-free conditions. Key parameters include:
- Catalyst loading : 10–15 mol% WHA for optimal yield (92–94%) .
- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and stereochemical control.
- Characterization : Use /-NMR (e.g., δH 5.08 ppm for hydroxyl protons, δC 73.72 ppm for the nitrile-bearing carbon) and mass spectrometry (ESI m/z 204.27 [M]) to confirm structure .
Advanced: How can stereochemical control be achieved during the synthesis of this compound?
Methodological Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries. For instance:
- Chiral resolution : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers.
- Asymmetric catalysis : Employ organocatalysts like proline derivatives or transition-metal complexes (e.g., Ru-BINAP) to induce stereoselectivity.
- Monitoring : Track enantiomeric excess (ee) via polarimetry or circular dichroism (CD) spectroscopy. Computational methods (DFT or MD simulations) can predict transition states to guide catalyst design .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy :
- FT-IR : Confirm nitrile group presence via C≡N stretch (~2240 cm) and hydroxyl O–H stretch (~3400 cm) .
- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 204.27) and fragmentation patterns for structural validation .
Advanced: How can computational methods resolve contradictions in experimental data (e.g., conflicting NMR assignments)?
Methodological Answer:
Contradictions arise from solvent effects, dynamic processes, or overlapping signals. Strategies include:
- DFT calculations : Simulate NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-311++G(d,p)) to validate experimental assignments.
- Molecular dynamics (MD) : Model solvent interactions (e.g., CDCl vs. DMSO) to explain signal splitting or broadening.
- Fukui functions : Analyze reactive sites to predict substituent effects on spectral data .
Basic: What safety precautions are essential when handling nitrile-containing compounds like this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of toxic nitrile vapors.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- First aid : Immediate decontamination with water for skin contact; seek medical attention if ingested (emergency protocols per SDS guidelines) .
Advanced: How does the stereochemistry of this compound influence its reactivity in pharmaceutical intermediates?
Methodological Answer:
The (R)-enantiomer often exhibits distinct biological activity due to chiral recognition in enzyme binding pockets. For example:
- Drug-likeness : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cytochrome P450.
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) to assess stereochemical integrity under storage conditions.
- Pharmacokinetics : Compare metabolic pathways of (R)- and (S)-enantiomers using in vitro liver microsomal assays .
Basic: How to troubleshoot low yields in the synthesis of this compound?
Methodological Answer:
- Catalyst activity : Ensure freshness of WHA or alternative catalysts; calcine at 500°C to regenerate active sites.
- Moisture control : Use molecular sieves or anhydrous solvents to prevent hydrolysis of nitrile groups.
- Workup optimization : Extract with ethyl acetate (3×15 mL) and dry over NaSO to recover product .
Advanced: What role does this compound play in synthesizing nucleotide analogs or phosphoramidites?
Methodological Answer:
The compound serves as a precursor in oligonucleotide synthesis. For example:
- Phosphoramidite derivatives : React with diisopropylamino chlorophosphine to form protected intermediates for solid-phase DNA synthesis.
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) and validate via -NMR (δP ~149 ppm for phosphoramidite signals) .
Basic: How to validate the purity of this compound post-synthesis?
Methodological Answer:
- Chromatography : Use TLC (silica gel, EtOAc/hexane 3:7) or HPLC (C18 column, acetonitrile/water 70:30) with UV detection at 254 nm.
- Elemental analysis : Confirm %C, %H, %N within 0.3% of theoretical values (e.g., C: 70.56%, H: 7.90%, N: 13.71%) .
Advanced: How can longitudinal studies (e.g., over 1 year) resolve contradictions in the stability or reactivity of this compound?
Methodological Answer:
Adopt a multi-wave panel design:
- Time points : Analyze samples at T1 (synthesis), T2 (1 week), and T3 (1 year) under controlled conditions.
- Metrics : Track enantiomeric excess, degradation products (via LC-MS), and crystallinity (XRD).
- Statistical analysis : Use structural equation modeling (SEM) to correlate storage conditions (e.g., temperature, humidity) with stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
